molecular formula C21H20N2OS B2405604 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one CAS No. 1903432-62-1

3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one

Cat. No.: B2405604
CAS No.: 1903432-62-1
M. Wt: 348.46
InChI Key: WDDNLXVHFSPOCR-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H20N2OS and its molecular weight is 348.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds incorporating pyridine, such as 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, have been synthesized and analyzed for their biological activities. For instance, a study by Katariya, Vennapu, and Shah (2021) synthesized heterocyclic compounds with pyridine entities and evaluated them for anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). The results indicated that certain compounds exhibited high potency in anticancer activity. Additionally, these compounds were tested for in vitro antibacterial and antifungal activities, showcasing effectiveness against various pathogenic strains. The molecular docking studies further supported the potential of these compounds in overcoming microbial resistance to pharmaceutical drugs Katariya, Vennapu, & Shah, 2021.

Electrophilic and Nucleophilic Properties

Zhang, Tomizawa, and Casida (2004) explored the electrophilic and nucleophilic properties of alpha-nitro ketone compounds, similar in functional group reactivity to the core structure of interest. Their study led to the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, used as probes for the Drosophila nicotinic acetylcholine receptor interaction. This research highlights the chemical versatility of such compounds, which could be of interest in developing specific receptor probes or in the study of insecticidal activities Zhang, Tomizawa, & Casida, 2004.

Organic Synthesis and Molecular Docking

The ability to synthesize complex polyheterocyclic systems showcases the utility of compounds like this compound in organic chemistry. Cao et al. (2019) demonstrated the construction of unique eight- or nine-membered polyheterocyclic systems through a multicomponent reaction, highlighting the compound's versatility in creating complex molecular architectures. These architectures could potentially serve as frameworks for developing new pharmaceuticals, showcasing the material's relevance in drug discovery Cao et al., 2019.

Potential in Drug Discovery

Abdel-Magid (2017) described the synthesis of novel 3-(indol-3-yl)pyridine derivatives with activities as TDO2 inhibitors, highlighting the potential therapeutic applications of compounds with pyridin-4-yl and indolin-1-yl motifs in cancer treatment. These inhibitors could serve as leads for developing treatments for neurodegenerative disorders, chronic viral infections, and other diseases, underscoring the compound's importance in medicinal chemistry research Abdel-Magid, 2017.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-15-9-13-25-20(15)4-5-21(24)23-12-8-18-14-17(2-3-19(18)23)16-6-10-22-11-7-16/h2-3,6-7,9-11,13-14H,4-5,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDNLXVHFSPOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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